molecular formula C11H19NO B14046058 1-(4-Isopropyl-5-Methyl-furan-2-yl)propylaMine

1-(4-Isopropyl-5-Methyl-furan-2-yl)propylaMine

Cat. No.: B14046058
M. Wt: 181.27 g/mol
InChI Key: KXWWRDHKXRRUNF-UHFFFAOYSA-N
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Description

®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine is a chiral amine compound characterized by the presence of a furan ring substituted with isopropyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Chiral Amine Formation: The final step involves the introduction of the chiral amine group. This can be accomplished through reductive amination of the corresponding ketone or aldehyde using chiral catalysts or reagents.

Industrial Production Methods: Industrial production of ®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the amine group or the furan ring, resulting in the formation of reduced amine derivatives or dihydrofuran compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidized Derivatives: Products may include furanones, furandiones, and other oxidized furan compounds.

    Reduced Derivatives: Reduced amine derivatives and dihydrofuran compounds are common products.

    Substituted Derivatives: Various substituted furan and amine derivatives can be obtained depending on the reagents used.

Scientific Research Applications

®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: The compound’s biological activity can be studied to understand its effects on various biological pathways and systems.

    Industrial Applications: It may be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound’s chiral nature allows it to selectively bind to specific targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    (S)-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine: The enantiomer of the compound, which may exhibit different biological activity and properties.

    1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine: The racemic mixture of the compound, containing both enantiomers.

    1-(4-Isopropyl-5-methylfuran-2-yl)propan-2-amine: A structural isomer with the amine group located at a different position.

Uniqueness: ®-1-(4-Isopropyl-5-methylfuran-2-yl)propan-1-amine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to selectively interact with molecular targets makes it valuable for various applications, particularly in medicinal chemistry and biological studies.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-(5-methyl-4-propan-2-ylfuran-2-yl)propan-1-amine

InChI

InChI=1S/C11H19NO/c1-5-10(12)11-6-9(7(2)3)8(4)13-11/h6-7,10H,5,12H2,1-4H3

InChI Key

KXWWRDHKXRRUNF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(O1)C)C(C)C)N

Origin of Product

United States

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